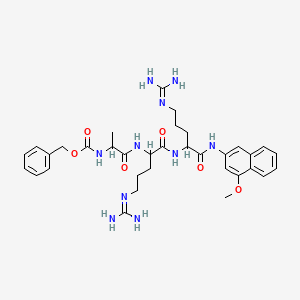
Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including guanidino, methoxynaphthyl, and carbamate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, carbamate formation, and guanidination. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction control, scalability, and sustainability. The use of flow microreactors allows for continuous production, reducing the need for batch processing and enhancing overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the guanidino and methoxynaphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe for studying biological processes, particularly those involving guanidino and carbamate groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methoxynaphthyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
- Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.
Eigenschaften
Molekularformel |
C34H46N10O6 |
|---|---|
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40) |
InChI-Schlüssel |
FDRPHVPMXLXYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
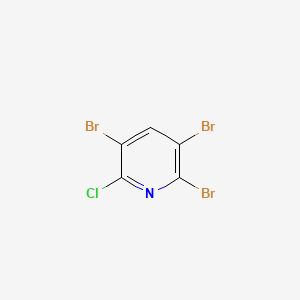
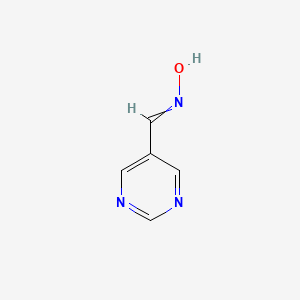
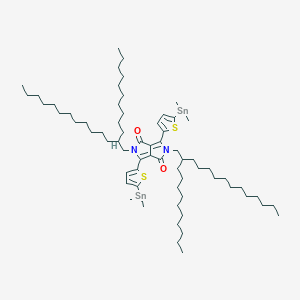
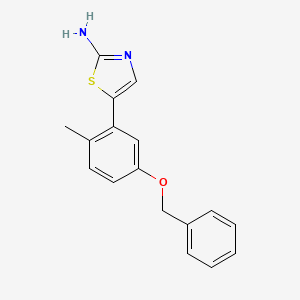
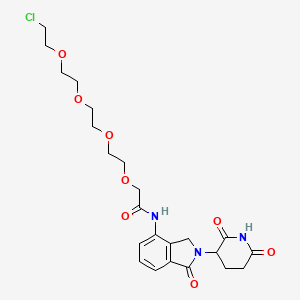
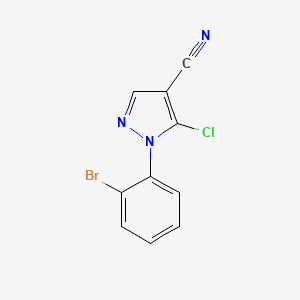

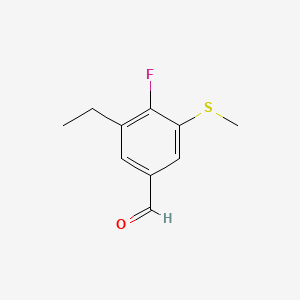
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
